molecular formula C9H5Cl2NO B13685551 5,7-Dichloroquinolin-3-OL

5,7-Dichloroquinolin-3-OL

Cat. No.: B13685551
M. Wt: 214.04 g/mol
InChI Key: DTCLMWJPXGZTID-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-3-OL: is a chemical compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a hydroxyl group at the 3rd position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-3-OL typically involves the chlorination of quinolin-3-OL. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloroquinolin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,7-Dichloroquinolin-3-OL is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of new diagnostic tools and assays .

Medicine: this compound has shown potential as an antimicrobial and antimalarial agent. It is being investigated for its efficacy against various bacterial and protozoal infections .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The exact mechanism of action of 5,7-Dichloroquinolin-3-OL is not fully understood. it is believed to exert its effects by interfering with the DNA synthesis and repair mechanisms in microorganisms. The compound may also inhibit certain enzymes involved in cellular metabolism, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloroquinolin-3-OL is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Biological Activity

5,7-Dichloroquinolin-3-OL is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article explores the compound's mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

Target and Mode of Action

This compound functions primarily as an antimalarial agent. Its mechanism involves the inhibition of heme detoxification in Plasmodium species, which are responsible for malaria. By preventing the detoxification process within the parasite's food vacuole, the compound leads to the accumulation of toxic heme, ultimately resulting in parasite death.

Biochemical Pathways

The compound exhibits interaction with several biochemical pathways:

  • Enzyme Inhibition : It inhibits enzymes involved in nucleic acid biosynthesis, affecting cellular replication processes.
  • Cell Signaling : It disrupts normal signaling pathways by inhibiting key enzymes and receptors involved in signal transduction.

This compound has been shown to influence various biochemical reactions. Its ability to bind to active sites of enzymes prevents substrate binding and subsequent catalytic activity. This property is crucial for its role as an antimicrobial and anticancer agent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeEffectiveness (IC50)Notes
AntimicrobialVariesEffective against various pathogens
Antimalarial< 50 μMSignificant activity against P. falciparum
Anticancer< 15 μMSelective activity on cancer cell lines

Antimalarial Activity

A study demonstrated that this compound exhibits potent antimalarial activity with an IC50 value significantly lower than that of chloroquine against both sensitive and resistant strains of Plasmodium falciparum .

Anticancer Activity

In another investigation, this compound displayed notable anticancer properties against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The most effective concentrations were observed at IC50 values around 14.68 µM for MCF-7 cells .

Research Data Tables

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-714.68High
HCT-11615.23Moderate
HeLa13.45High

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

5,7-dichloroquinolin-3-ol

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-8(11)7-3-6(13)4-12-9(7)2-5/h1-4,13H

InChI Key

DTCLMWJPXGZTID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)O)Cl)Cl

Origin of Product

United States

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